Hydrogen‑Bond Donor Count Differentiates 3-Cl-5-OH from 3‑Chlorothiobenzamide
The target compound possesses two hydrogen‑bond donor (HBD) sites (hydroxyl and thioamide NH₂), while 3‑chlorothiobenzamide (CAS 2548‑79‑0) has only one HBD (thioamide NH₂), as computed by Cactvs 3.4.6.11 [1]. This difference in HBD count directly impacts aqueous solubility and target‑binding potential [2].
| Evidence Dimension | Hydrogen‑bond donor count (HBD) |
|---|---|
| Target Compound Data | 2 HBD |
| Comparator Or Baseline | 3‑Chlorothiobenzamide (CAS 2548‑79‑0): 1 HBD |
| Quantified Difference | +1 HBD (2 vs. 1) |
| Conditions | Computed property; Cactvs 3.4.6.11 algorithm via PubChem 2021.05.07 release [1] |
Why This Matters
An additional HBD can strengthen interactions with biological targets (e.g., kinases, proteases) and improve solubility, making the compound more suitable for fragment‑based drug discovery than its non‑hydroxylated analog.
- [1] PubChem. 3-Chloro-5-hydroxybenzenecarbothioamide (CID 51063971). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1216381-24-6 (accessed 2026-04-25). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. *Advanced Drug Delivery Reviews*, 23(1‑3), 3‑25. https://doi.org/10.1016/S0169‑409X(96)00423‑1 View Source
